2,6-Dichloro-3-fluorobenzoyl chloride
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Overview
Description
2,6-Dichloro-3-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms and one fluorine atom. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Dichloro-3-fluorobenzoyl chloride typically involves the acylation of 2,6-dichlorofluorobenzene with oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at a temperature range of 20-30°C for 1.5-2.5 hours. After the reaction is complete, the product is distilled under reduced pressure to obtain the desired compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route as described above. The process involves the use of readily available raw materials and is designed to be efficient and cost-effective. The reaction conditions are optimized to ensure high yield and purity of the product, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: The reaction is carried out using water or aqueous solutions of acids or bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major product is 2,6-Dichloro-3-fluorobenzoic acid.
Reduction: The major products are 2,6-Dichloro-3-fluorobenzyl alcohol or 2,6-Dichloro-3-fluorobenzaldehyde
Scientific Research Applications
2,6-Dichloro-3-fluorobenzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. In biological systems, the compound can interact with proteins, enzymes, and other biomolecules, leading to the formation of covalent bonds and modification of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorobenzoyl chloride
- 3,6-Dichloro-2-fluorobenzoyl chloride
- 2,4-Dichloro-3-fluorobenzoyl chloride
Uniqueness
2,6-Dichloro-3-fluorobenzoyl chloride is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in organic synthesis and industrial production .
Properties
Molecular Formula |
C7H2Cl3FO |
---|---|
Molecular Weight |
227.4 g/mol |
IUPAC Name |
2,6-dichloro-3-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl3FO/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2H |
InChI Key |
MCSSGGCPMLHPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(=O)Cl)Cl |
Origin of Product |
United States |
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